Home > Products > Screening Compounds P30553 > (2-ETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
(2-ETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE -

(2-ETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

Catalog Number: EVT-5311812
CAS Number:
Molecular Formula: C21H26N2O2
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(Cyclohexyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine (I)

    Compound Description: (±)-1-(Cyclohexyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine (I) and its enantiomers were studied for their analgesic activity in mice and rats. The S(+) enantiomer demonstrated significantly higher analgesic potency than its R(-) counterpart and the racemic mixture, exceeding morphine in potency by 15 to 44 times [].

1-(3-Methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine (II)

    Compound Description: (±)-1-(3-Methyl-2-butenyl)-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine (II) and its enantiomers were investigated for analgesic and narcotic antagonist activities. The S(+) isomer displayed higher analgesic potency than its R(-) enantiomer and the racemate []. Notably, the R(-) enantiomer exhibited analgesic effects comparable to morphine in mice, rats, and dogs, along with narcotic antagonist activity similar to pentazocine [].

4-(2'-Methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-iodobenzamido]ethylpiperazine (p-MPPI)

    Compound Description: This compound is a radioiodinated serotonin-1A (5-HT1A) receptor antagonist []. In vitro studies using rat brain homogenates and autoradiography demonstrated its high affinity for 5-HT1A receptors, surpassing the binding capacity of the agonist trans-8-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin ([125I]R(+)8-OH-PIPAT) [].

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-[18F]fluorobenzamido]ethyl]piperazine (p-[18F]MPPF)

    Compound Description: This compound is a novel serotonin 5-HT1A antagonist radiolabeled with fluorine-18, making it suitable for Positron Emission Tomography (PET) studies []. Research in rats indicated its ability to cross the blood-brain barrier and specifically bind to 5-HT1A receptors in the brain, as evidenced by displacement experiments [].

1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)

    Compound Description: This compound serves as a starting point for developing more selective 5-HT1A antagonists. NAN-190 displays high affinity for both 5-HT1A receptors (Ki = 0.6 nM) and α1-adrenergic receptors (Ki = 0.8 nM), indicating a need for structural modifications to enhance selectivity [].

4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine (2j)

    Compound Description: This compound represents a promising outcome of structure-affinity studies aimed at improving the selectivity of 5-HT1A antagonists. It exhibits high affinity for 5-HT1A receptors (Ki = 0.4 nM) while demonstrating a 160-fold selectivity over α1-adrenergic receptors, highlighting the impact of structural modifications on target specificity [].

1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride

    Compound Description: This compound showed high affinity for 5-HT1A (Ki < 1 nM) and 5-HT7 (Ki = 34 nM) receptors. It exhibited antidepressant-like activity in the tail suspension test in mice at 2.5 mg/kg b.w., surpassing the efficacy of imipramine (5 mg/kg b.w.) [].

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine (o-BON)

    Compound Description: Radioiodinated o-BON has been investigated as a potential tumor diagnostic agent. Biodistribution studies in tumor-bearing mice revealed high tumor uptake and prolonged retention, resulting in favorable tumor-to-blood and tumor-to-muscle ratios []. Pretreatment with sigma receptor ligands confirmed its selective interaction with sigma receptors on tumor cell membranes [].

1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (Fluorolintane, 2-F-DPPy)

    Compound Description: This compound, a recent addition to the array of research chemicals, exhibits dissociative effects in humans, attributed to its NMDA receptor antagonism []. The study emphasizes the challenge posed by positional isomers in identifying new psychoactive substances [].

(2S,4Z)-N-[(2S)-2-Hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2′-methyl[1,1′-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide (Compound 1)

    Compound Description: This compound is a potent, selective, and orally active oxytocin receptor antagonist. It displayed nanomolar potency in binding assays with human and rat oxytocin receptors and effectively blocked oxytocin-induced uterine contractions in vitro and in vivo [].

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (Furanylfentanyl)

    Compound Description: Classified as a new psychoactive substance, furanylfentanyl poses health and social risks, with its trafficking often linked to organized crime []. This highlights the importance of monitoring and assessing the risks associated with emerging psychoactive compounds.

(±)-cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (1)

    Compound Description: This compound consists of four stereoisomers, each exhibiting different binding affinities and pharmacological activities related to opioid receptors []. The isomer (2S,3R,4S)-1a displayed exceptionally high potency as an opiate, significantly surpassing morphine [].

Properties

Product Name

(2-ETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE

IUPAC Name

(2-ethoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H26N2O2/c1-2-25-20-11-7-6-10-19(20)21(24)23-16-14-22(15-17-23)13-12-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3

InChI Key

STLTVWHQPGOMBX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CCC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.